molecular formula C16H20N2O4 B563467 N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester CAS No. 1798895-24-5

N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester

Cat. No.: B563467
CAS No.: 1798895-24-5
M. Wt: 304.346
InChI Key: XFVTYJZJZLTYAQ-INIZCTEOSA-N
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Description

N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester: is a derivative of the amino acid tryptophan This compound is characterized by the presence of an ethoxycarbonyl group and a methyl ester group attached to the alpha-methyl-L-tryptophan backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester typically involves the esterification of alpha-methyl-L-tryptophan with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester involves its interaction with specific molecular targets in biological systems. The compound can act as a substrate for enzymes involved in tryptophan metabolism, leading to the formation of various metabolites. These metabolites can then interact with different biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

  • N-(Ethoxycarbonyl)-L-tryptophan Methyl Ester
  • N-(Methoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester
  • N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester

Comparison: N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester is unique due to the presence of both the ethoxycarbonyl and methyl ester groups, which confer specific chemical properties and reactivity. Compared to its analogs, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

methyl (2S)-2-(ethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-22-15(20)18-16(2,14(19)21-3)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10,17H,4,9H2,1-3H3,(H,18,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVTYJZJZLTYAQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@](C)(CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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